N-Desmethyl Almotriptan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

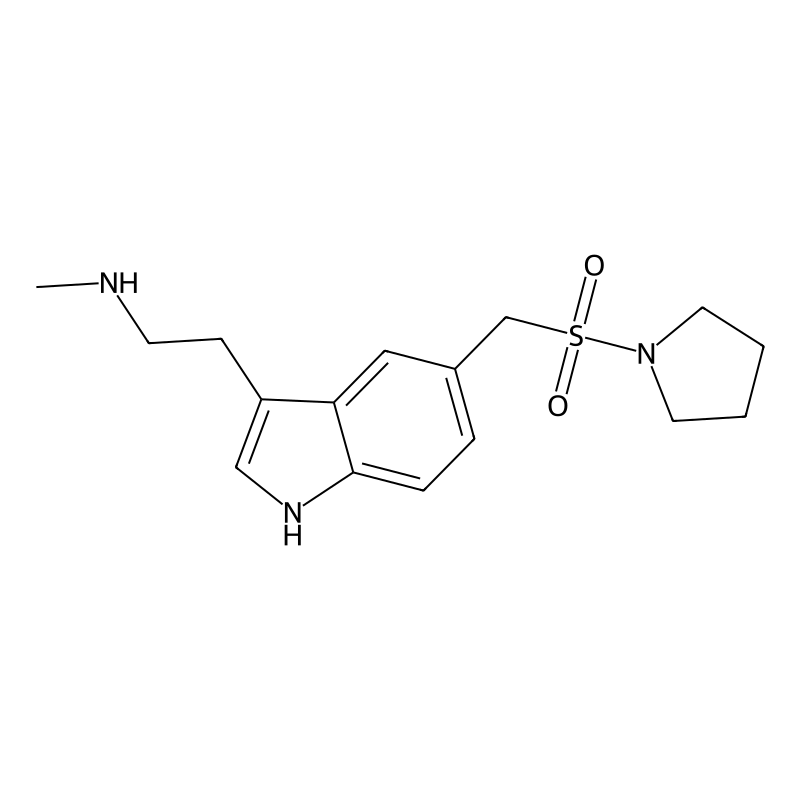

N-Desmethyl Almotriptan is a significant metabolite of Almotriptan, a medication primarily used to treat migraines. The chemical structure of N-Desmethyl Almotriptan is represented by the formula and features a sulfonyl group attached to an indole moiety, which is characteristic of many triptans, a class of drugs known for their efficacy in migraine relief. This compound exhibits pharmacological activity by acting on serotonin receptors, particularly the 5-hydroxytryptamine receptor subtypes 1B and 1D, which play crucial roles in vasoconstriction and the modulation of neurotransmitter release.

- Limited data: As N-Desmethyl Almotriptan is a metabolite formed in the body, extensive safety studies specifically on this compound are likely not conducted.

- Safety profile based on Almotriptan: Potential hazards are likely similar to those of Almotriptan, which include side effects like dizziness, nausea, and fatigue []. More research may be needed to fully understand any specific risks associated with N-Desmethyl Almotriptan.

Metabolite of Almotriptan

N-Desmethyl Almotriptan is a metabolite of the drug Almotriptan. Almotriptan is a selective 5-HT1B/1D receptor agonist, prescribed to treat migraine headaches PubChem: Almotriptan, CID=5460. During metabolism in the body, a methyl group is removed from the N-methyl chain of Almotriptan, resulting in N-Desmethyl Almotriptan PubChem: N-Desmethyl Almotriptan, CID=71315712: .

Potential Pharmacological Activity

While Almotriptan's mechanism of action is well understood, limited research is available on the pharmacological activity of N-Desmethyl Almotriptan. Some studies suggest it may retain some 5-HT1B/1D receptor agonist activity, potentially contributing to the therapeutic effects of Almotriptan Daicel Pharma Standards: N-Nitroso Desmethyl Almotriptan: .

Research as an Impurity

N-Desmethyl Almotriptan is also relevant in scientific research as a potential impurity during Almotriptan drug development and manufacturing. Regulatory agencies require strict control of impurities in medications, and research focuses on detecting and quantifying N-Desmethyl Almotriptan to ensure the quality and safety of Almotriptan products Veeprho: N-Nitroso Desmethyl Almotriptan Impurity: .

- Oxidation: Conversion into N-oxide derivatives or sulfoxides.

- Alkylation: Reaction with alkyl halides can lead to further modifications of the nitrogen atom.

- Hydrolysis: Under acidic or basic conditions, the sulfonamide bond may hydrolyze, impacting its biological activity.

The metabolic pathway of Almotriptan involves cytochrome P450 enzymes, where N-Desmethyl Almotriptan is formed through demethylation processes that are essential for its pharmacokinetic properties .

- Demethylation: Using chemical agents such as lithium aluminum hydride or boron tribromide to selectively remove methyl groups from Almotriptan.

- Chemical modification: Starting from simpler indole derivatives followed by sulfonylation and amine functionalization.

These synthetic routes allow for the production of N-Desmethyl Almotriptan for research purposes and potential therapeutic applications.

N-Desmethyl Almotriptan is primarily studied for its role in migraine therapy as an active metabolite of Almotriptan. Its agonistic action on serotonin receptors makes it a candidate for further development in treating other disorders related to serotonin dysregulation, such as anxiety and depression. Research continues to explore its efficacy as a standalone treatment or in combination therapies with other migraine medications .

Studies indicate that N-Desmethyl Almotriptan interacts with various receptors apart from the primary serotonin targets. These interactions can influence both therapeutic outcomes and side effects associated with triptan medications. For instance:

Understanding these interactions is crucial for optimizing treatment regimens and minimizing adverse effects.

Several compounds share structural similarities with N-Desmethyl Almotriptan, primarily within the triptan class. A comparison highlights their unique characteristics:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Almotriptan | Parent compound; effective migraine treatment | |

| Zolmitriptan | Active N-desmethyl metabolite; longer half-life | |

| Sumatriptan | First triptan; lower receptor selectivity | |

| Naratriptan | Longer half-life; higher CNS side effects | |

| Frovatriptan | Longest half-life; lower receptor affinity |

N-Desmethyl Almotriptan stands out due to its unique pharmacokinetic profile, exhibiting a longer half-life compared to many parent compounds while retaining significant agonistic activity at serotonin receptors. This distinction may enhance its therapeutic potential in migraine management .

Molecular Formula and Weight

N-Desmethyl Almotriptan is characterized by the molecular formula C16H23N3O2S, representing a compound with sixteen carbon atoms, twenty-three hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom [1]. The molecular weight of N-Desmethyl Almotriptan is precisely 321.438 grams per mole, which is an important parameter for its identification and quantification in analytical procedures [1] [2]. This molecular weight reflects the sum of the atomic weights of all constituent atoms in the compound's structure [4].

Table 1: Molecular Properties of N-Desmethyl Almotriptan

| Property | Value |

|---|---|

| Molecular Formula | C16H23N3O2S |

| Molecular Weight | 321.438 g/mol |

| Exact Mass | 321.151 g/mol |

Chemical Nomenclature and Identifiers

N-Desmethyl Almotriptan is systematically named as N-methyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine according to International Union of Pure and Applied Chemistry (IUPAC) nomenclature standards [3] [5]. This compound is also identified by its Chemical Abstracts Service (CAS) registry number 334981-12-3, which serves as a unique identifier in chemical databases and literature [4] [5]. Additional identifiers include the InChIKey IREINZNGILEJRP-UHFFFAOYSA-N, which provides a standardized digital representation of the chemical structure [2].

The compound is commonly referred to as N-Desmethyl Almotriptan in scientific literature, indicating its structural relationship to Almotriptan through the removal of a methyl group [5]. In pharmaceutical contexts, it is sometimes designated as Almotriptan Related Compound C, particularly in reference to its role as a metabolite or impurity of Almotriptan [5].

Stereochemistry

N-Desmethyl Almotriptan is classified as an achiral compound, meaning it does not possess any stereogenic centers that would give rise to optical isomerism [1]. The absence of chirality is confirmed by its stereochemical designation as "ACHIRAL" in chemical databases [1]. The compound has zero defined stereocenters and zero E/Z centers, indicating a structure without geometric isomerism [1] [2]. This achiral nature is significant for its chemical behavior, as it means the compound does not exhibit optical activity and does not exist as enantiomers [1] [4].

Structural Relationship to Almotriptan

N-Desmethyl Almotriptan is structurally related to Almotriptan (C17H25N3O2S) through the absence of one methyl group from the dimethylamino moiety in Almotriptan [8]. While Almotriptan contains a dimethylamino group (-N(CH3)2) in its structure, N-Desmethyl Almotriptan features a methylamino group (-NHCH3), reflecting the loss of one methyl group [8] [5]. This structural difference is evident in their respective molecular formulas, with Almotriptan having one additional carbon and two additional hydrogen atoms (C17H25N3O2S) compared to N-Desmethyl Almotriptan (C16H23N3O2S) [1] [8].

The core indole scaffold with a pyrrolidinylsulfonylmethyl substituent at position 5 remains unchanged between the two compounds, maintaining the essential structural framework [8] [10]. This structural relationship is significant because N-Desmethyl Almotriptan is a metabolite of Almotriptan, formed through N-demethylation processes in biological systems [5] [10]. The structural modification affects the compound's physicochemical properties and potentially its biological activity profile [8] [11].

Physicochemical Properties

Solubility Profile

N-Desmethyl Almotriptan demonstrates distinct solubility characteristics across various solvents, which is crucial for its handling in analytical and pharmaceutical contexts [9] [12]. The compound exhibits good solubility in polar organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO) [9]. This solubility profile is consistent with its structural features, particularly the presence of both polar functional groups (amine, sulfonyl) and nonpolar regions (indole ring system) [9] [12].

In aqueous systems, N-Desmethyl Almotriptan shows pH-dependent solubility due to the presence of the basic methylamino group, which can be protonated under acidic conditions [12] [15]. This property is particularly relevant for analytical methods involving aqueous buffers and for understanding the compound's behavior in biological systems [15].

The formation of salts, such as oxalates, can significantly alter the solubility profile of N-Desmethyl Almotriptan, generally enhancing its solubility in aqueous media [9] [12]. This characteristic is often exploited in the preparation of pharmaceutical reference standards and analytical samples [3] [9].

Stability Characteristics

N-Desmethyl Almotriptan exhibits notable stability characteristics that are important for its handling, storage, and analysis [12]. The compound demonstrates greater stability when formulated as salts compared to its free base form, which is a consideration in the development of analytical standards and pharmaceutical preparations [12]. Patent literature indicates that the free base form of related compounds in this class may be less stable at ambient temperature, while their salt forms show improved stability profiles [12].

Chemical stability studies suggest that N-Desmethyl Almotriptan, like other indole derivatives, may be sensitive to oxidative conditions and exposure to strong light, necessitating appropriate storage conditions to maintain sample integrity [12] [15]. The presence of the indole nucleus in its structure contributes to potential degradation pathways involving oxidation of the pyrrole ring [12].

Temperature effects on stability are significant, with research indicating that storage at lower temperatures (below 0°C) is preferable for long-term preservation of the compound's chemical integrity [3] [9]. This stability profile influences the handling protocols for N-Desmethyl Almotriptan in analytical laboratories and pharmaceutical settings [9].

Partition Coefficient and Membrane Permeability

The partition coefficient (LogP) of N-Desmethyl Almotriptan has been reported as approximately 3.265, indicating moderate lipophilicity [4]. This value reflects the compound's distribution behavior between aqueous and lipid phases, which is a critical determinant of its membrane permeability characteristics [4] [16]. The moderate lipophilicity suggests a balance between hydrophilic and lipophilic properties, which is consistent with the presence of both polar functional groups and nonpolar structural elements in the molecule [4].

Membrane permeability studies of N-Desmethyl Almotriptan are limited in the available literature, but structural analysis suggests that its permeability would be influenced by the methylamino group, which can form hydrogen bonds with membrane components [16]. The compound's ability to cross biological membranes would be expected to differ from that of Almotriptan due to the absence of one methyl group, potentially affecting its distribution in biological systems [11] [16].

The polar surface area (PSA) of N-Desmethyl Almotriptan is approximately 73.58 square angstroms, which is an important parameter related to membrane permeability [4]. This moderate PSA value suggests that the compound would have reasonable membrane permeability properties, though specific experimental data on its permeation across biological membranes appears limited in the current literature [4] [16].

Spectroscopic Properties

N-Desmethyl Almotriptan exhibits distinctive spectroscopic properties that are valuable for its identification and characterization [15]. In fluorescence spectroscopy, the compound demonstrates native fluorescence with emission at approximately 360 nm when excited at 270 nm, a property that has been utilized in the development of sensitive analytical methods [15]. This fluorescence behavior is attributed to the indole chromophore present in its structure, which is known for its fluorescent properties [15].

Ultraviolet-visible (UV-Vis) spectroscopy of N-Desmethyl Almotriptan reveals characteristic absorption patterns that reflect its conjugated system, particularly the indole moiety [15]. These spectral features provide a basis for quantitative analysis in pharmaceutical formulations and biological samples [15].

The compound's spectroscopic profile is influenced by solvent effects and pH conditions, with changes in the protonation state of the methylamino group potentially affecting its spectral characteristics [15] [13]. These properties are exploited in the development of spectroscopic methods for the analysis of N-Desmethyl Almotriptan in various matrices [15].

Structural Elucidation Techniques

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful technique for the structural elucidation of N-Desmethyl Almotriptan, providing detailed information about its molecular framework and atomic connectivity [12]. Proton (1H) NMR spectroscopy of N-Desmethyl Almotriptan reveals characteristic signals for the indole NH proton, aromatic protons of the indole ring system, and aliphatic protons of the methylamino and pyrrolidinyl groups [12] [15]. The methylene groups adjacent to the sulfonyl moiety and those in the ethylamine chain exhibit distinctive chemical shifts that help confirm the structure [12].

Carbon-13 (13C) NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton of the molecule, with signals corresponding to the aromatic carbons of the indole system, the quaternary carbons, and the aliphatic carbons of the side chains [12]. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are valuable for establishing connectivity between protons and between protons and carbons, respectively, in the N-Desmethyl Almotriptan structure [12] [15].

The NMR spectroscopic profile of N-Desmethyl Almotriptan is distinct from that of Almotriptan, particularly in the signals corresponding to the amino group, reflecting the structural difference of one methyl group between the two compounds [12] [8]. This distinction is crucial for the identification and characterization of N-Desmethyl Almotriptan in pharmaceutical analysis and metabolite studies [12].

Mass Spectrometry

Mass spectrometry (MS) is an essential analytical technique for the structural characterization and identification of N-Desmethyl Almotriptan [11] [13]. The compound exhibits a characteristic molecular ion peak at m/z 322.15838 [M+H]+ in positive ionization mode, corresponding to its protonated molecular formula [2] [11]. This molecular ion peak serves as a primary identifier in mass spectrometric analyses [11].

Fragmentation patterns in tandem mass spectrometry (MS/MS) provide valuable structural information, with characteristic fragment ions resulting from the cleavage of specific bonds within the N-Desmethyl Almotriptan molecule [11] [13]. Common fragmentation pathways include the loss of the pyrrolidinyl group from the sulfonyl moiety and cleavages along the ethylamine side chain [11].

High-resolution mass spectrometry enables the determination of the exact mass of N-Desmethyl Almotriptan with high precision, allowing for the confirmation of its molecular formula through accurate mass measurements [2] [13]. The predicted collision cross-section values for various adducts of N-Desmethyl Almotriptan, such as [M+H]+ (175.5 Ų), [M+Na]+ (183.3 Ų), and [M-H]- (179.6 Ų), provide additional parameters for its identification in ion mobility mass spectrometry applications [2].

Mass spectrometric techniques are particularly valuable for distinguishing N-Desmethyl Almotriptan from related compounds, including Almotriptan and other metabolites or impurities, based on their distinct molecular weights and fragmentation patterns [11] [13].

Infrared Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in N-Desmethyl Almotriptan through the analysis of vibrational modes associated with specific chemical bonds [13] [17]. The IR spectrum of N-Desmethyl Almotriptan exhibits characteristic absorption bands that correspond to key structural features of the molecule [17]. The N-H stretching vibration of the indole moiety typically appears as a broad band in the region of 3400-3200 cm-1, while the N-H stretching of the secondary amine (methylamino group) may overlap in this region [13] [17].

The sulfonyl group (SO2) in N-Desmethyl Almotriptan gives rise to strong asymmetric and symmetric stretching vibrations in the regions of approximately 1350-1300 cm-1 and 1150-1100 cm-1, respectively [17]. These bands are particularly useful for confirming the presence of this functional group in the structure [17]. Aromatic C=C stretching vibrations of the indole ring system appear in the region of 1600-1400 cm-1, providing evidence for the aromatic character of the compound [13] [17].

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy has emerged as a particularly useful technique for the analysis of N-Desmethyl Almotriptan and related compounds, allowing for direct measurement of solid samples without extensive preparation [17]. This approach provides a distinctive spectral fingerprint that can be used for identification and authentication purposes [13] [17].

X-ray Crystallography

X-ray crystallography represents a definitive method for determining the three-dimensional structure of N-Desmethyl Almotriptan in the solid state, though specific crystallographic data for this compound appears limited in the available literature [14] [17]. The technique would provide precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the N-Desmethyl Almotriptan molecule [14].

For crystallographic analysis, N-Desmethyl Almotriptan would need to be prepared as suitable single crystals, typically through controlled crystallization from appropriate solvent systems [14]. The resulting diffraction pattern, when analyzed, would yield the unit cell parameters, space group, and atomic coordinates that define the crystal structure [14] [17].

Chemical Synthesis Routes

The synthetic preparation of N-Desmethyl Almotriptan requires careful consideration of multiple chemical approaches, each offering distinct advantages and limitations. The compound's structure, featuring an indole moiety with a pyrrolidine sulfonamide substituent, presents unique challenges for selective demethylation while maintaining structural integrity [2].

Demethylation Approaches

The primary synthetic strategy for N-Desmethyl Almotriptan involves the selective removal of a methyl group from the parent compound Almotriptan. Several chemical and enzymatic approaches have been developed for this transformation, each with specific mechanistic pathways and selectivity profiles.

Chemical Demethylation Methods

Boron tribromide (BBr₃) represents the most widely employed reagent for demethylation reactions in pharmaceutical synthesis [3]. The mechanism proceeds through Lewis acid coordination of BBr₃ to the nitrogen center, followed by nucleophilic attack of bromide on the methyl group [3] [4]. Recent computational studies have revealed that sub-stoichiometric quantities of BBr₃ can achieve effective demethylation, with one equivalent capable of processing up to three equivalents of substrate through a three-cycle mechanism [3].

Lithium aluminum hydride (LiAlH₄) provides an alternative approach for N-demethylation, particularly effective for quaternary ammonium salt intermediates [5] [6]. The mechanism involves hydride attack on the methyl carbon following activation of the nitrogen center [7]. This method requires anhydrous conditions and careful temperature control to prevent over-reduction or side reactions [6].

Aluminum chloride (AlCl₃) offers a milder Lewis acid alternative to BBr₃, with reduced reactivity but improved selectivity in certain cases [8]. The reaction typically proceeds in acetonitrile at elevated temperatures, providing good functional group tolerance [8].

Enzymatic Demethylation Pathways

Cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, represent the primary enzymatic systems for N-demethylation of triptan compounds [2] [9]. CYP2D6 demonstrates high substrate specificity with a Michaelis constant (Km) of 26 μM and exhibits predominantly high-affinity binding [10]. The mechanism involves initial hydroxylation of the methyl group followed by spontaneous deformylation [2] [11].

CYP3A4 shows broader substrate acceptance but lower affinity (Km = 600 μM) compared to CYP2D6 [10]. This enzyme accounts for approximately 75% of N-demethylation activity at therapeutic concentrations [12]. The enzymatic pathway offers advantages in selectivity and mild reaction conditions but requires cofactor regeneration systems for practical application [2].

Iron(II)/Iron(III) systems provide an alternative enzymatic approach through modified Polonovski-type reactions [13]. This method utilizes single electron transfer mechanisms to achieve selective N-demethylation with minimal side product formation [13].

Total Synthesis Strategies

Convergent Synthesis Approach

The most efficient total synthesis route involves the preparation of two key intermediates: the 5-[(pyrrolidin-1-ylsulfonyl)methyl]-1H-indole core and the N-methylethylamine side chain [16] [17]. The indole core can be synthesized through Fischer indole synthesis or alternative cyclization methods, while the side chain is introduced through alkylation or reductive amination procedures [16].

The sulfonamide formation represents a critical step requiring careful optimization to achieve high yields [16]. The reaction between the indole-5-methyl intermediate and pyrrolidine-1-sulfonyl chloride typically proceeds under basic conditions with triethylamine or similar bases [16] [17].

Linear Synthesis Modifications

Alternative linear approaches begin with tryptamine derivatives and introduce the pyrrolidine sulfonamide group through direct substitution reactions [16]. This strategy offers advantages in atom economy but may suffer from reduced overall yields due to the increased number of steps [18].

The key transformation involves the selective functionalization of the indole 5-position while maintaining the integrity of the tryptamine side chain [16]. Modern synthetic methods employ transition metal catalysis to achieve high regioselectivity in these transformations [19].

Green Chemistry Considerations

The synthesis of N-Desmethyl Almotriptan benefits from the implementation of green chemistry principles to reduce environmental impact and improve process sustainability [20] [21]. Atom economy considerations favor reactions that minimize waste generation and maximize the incorporation of starting materials into the final product [18].

Solvent Selection and Minimization

Traditional synthetic approaches often employ chlorinated solvents such as dichloromethane for demethylation reactions [3] [22]. Green chemistry alternatives include the use of more environmentally benign solvents such as ethyl acetate or water-based systems where possible [20] [23].

Solvent recycling and recovery systems significantly reduce the environmental footprint of large-scale synthesis [20]. Process development should prioritize solvents that can be easily separated and reused without significant degradation [21].

Catalytic Process Development

The development of catalytic systems for N-demethylation reduces reagent consumption and waste generation [18] [24]. Transition metal catalysts and organocatalysts offer opportunities for more sustainable synthetic approaches [18].

Biocatalytic methods using engineered enzymes provide highly selective and environmentally friendly alternatives to traditional chemical methods [25]. These systems operate under mild conditions and generate minimal waste products [11].

Process Development and Optimization

Reaction Kinetics

Understanding the kinetic parameters of N-Desmethyl Almotriptan synthesis is crucial for process optimization and scale-up considerations [26] [27]. The reaction kinetics vary significantly depending on the chosen synthetic approach and reaction conditions.

Enzymatic Kinetics

For CYP2D6-mediated demethylation, the reaction follows Michaelis-Menten kinetics with a high-affinity component characterized by Km = 26 μM and Vmax = 356 pmol/min/mg [10]. The turnover number (kcat) of 15.2 min⁻¹ indicates moderate catalytic efficiency [10]. The specificity constant (kcat/Km) of 0.58 μM⁻¹min⁻¹ demonstrates good substrate recognition [10].

CYP3A4 exhibits different kinetic behavior with lower affinity (Km = 600 μM) but higher maximum velocity (Vmax = 14,523 pmol/min/mg) [28]. The mixed-order kinetics observed for this enzyme suggest multiple binding sites or cooperative effects [29].

Chemical Reaction Kinetics

BBr₃-mediated demethylation follows second-order kinetics with respect to substrate concentration [3]. The activation energy of 85-90 kJ/mol requires elevated temperatures for practical reaction rates [3]. Temperature optimization between -20°C and 0°C provides the best balance between reaction rate and selectivity [22].

The three-cycle mechanism proposed for BBr₃ demethylation suggests that reaction kinetics may deviate from simple second-order behavior at high substrate concentrations [3]. This has important implications for process design and reactor sizing [26].

Yield Optimization

Systematic optimization of reaction parameters significantly improves the yield and efficiency of N-Desmethyl Almotriptan synthesis [26] [25]. Multiple variables require simultaneous consideration to achieve optimal performance.

Temperature Effects

Temperature control represents one of the most critical parameters for yield optimization [30] [31]. For BBr₃-mediated demethylation, maintaining temperatures between -20°C and 0°C maximizes yield while minimizing side reactions [22]. Higher temperatures increase reaction rates but may lead to decomposition or unwanted side products [32].

Enzymatic reactions typically operate optimally at physiological temperatures (37°C) but may benefit from slight cooling to improve enzyme stability during extended reaction times [2]. Temperature ramping strategies can optimize both reaction rate and selectivity [30].

Stoichiometry Optimization

The molar ratio of demethylating agent to substrate significantly affects both yield and cost-effectiveness [26] [3]. For BBr₃ reactions, 2.2 equivalents provide optimal results, balancing complete conversion with minimal waste [3] [22]. Sub-stoichiometric conditions may be viable for certain substrates but require extended reaction times [3].

Buffer systems and pH control are critical for enzymatic processes [2]. Maintaining physiological pH (7.4) optimizes enzyme activity while preventing substrate degradation [2]. The addition of cofactor regeneration systems can improve overall yield and reduce costs [33].

Reaction Time and Monitoring

Extended reaction times generally improve conversion but may lead to product degradation or side reactions [26] [32]. Optimal reaction times of 12-16 hours provide good conversion while maintaining product quality [22]. Real-time monitoring using process analytical technology enables dynamic optimization of reaction conditions [31].

Scalability Considerations

The transition from laboratory-scale synthesis to commercial production requires careful consideration of multiple scalability factors [30] [31] [32]. Heat transfer, mixing efficiency, and safety considerations become increasingly important at larger scales.

Heat Transfer and Thermal Management

Exothermic demethylation reactions require robust thermal management systems at production scale [30] [32]. The heat release during BBr₃ addition can cause rapid temperature increases that compromise product quality or safety [32]. Gradual addition protocols and enhanced cooling systems are essential for safe scale-up [30].

Temperature gradient minimization through improved reactor design prevents hot spot formation and ensures consistent product quality [30] [31]. Computational fluid dynamics modeling can optimize reactor configuration for uniform heat transfer [34].

Mixing and Mass Transfer

Adequate mixing becomes increasingly challenging at larger scales, particularly for heterogeneous reaction systems [30] [35]. The formation of concentration gradients can lead to reduced yields and increased impurity formation [30]. Scale-up typically employs constant tip speed or constant power per unit volume scaling rules [34].

Gas-liquid mass transfer considerations are important for reactions involving volatile components or gas evolution [30]. Proper vent design and off-gas treatment systems ensure both safety and environmental compliance [32] [35].

Safety and Risk Assessment

Large-scale synthesis requires comprehensive safety analysis including thermal hazard evaluation and runaway reaction potential [32]. BBr₃ reactions present particular challenges due to the reagent's reactivity with moisture and the potential for HBr formation [22]. Proper containment systems and emergency response procedures are essential [32].

Environmental impact assessment includes waste minimization strategies and effluent treatment systems [25]. Process intensification techniques can reduce reactor size requirements and improve overall safety profiles [34].

Purification Techniques

Chromatographic Methods

Chromatographic separation represents the primary purification technique for N-Desmethyl Almotriptan, with multiple methods available depending on scale and purity requirements [36] [37]. The compound's basic nature and moderate lipophilicity provide favorable characteristics for most chromatographic systems.

High Performance Liquid Chromatography

Reverse-phase HPLC using C18 stationary phases provides excellent separation of N-Desmethyl Almotriptan from related impurities [36] [37]. A mobile phase composition of methanol:water:acetic acid (4:8:0.1 v/v) achieves good peak shape and resolution [37]. Detection at 227 nm provides optimal sensitivity while avoiding interference from common impurities [37].

The method demonstrates linearity over the concentration range of 5-60 μg/mL with a correlation coefficient of 0.9999 [37]. The limit of detection (0.025 μg/mL) and limit of quantification (0.075 μg/mL) are suitable for both analytical and preparative applications [37].

Alternative HPLC conditions employ Hypersil C18 columns with acetonitrile:buffer systems [36]. These methods provide shorter run times but may require optimization for complex mixtures containing multiple impurities [36].

Preparative Chromatography

Large-scale purification employs preparative HPLC or flash column chromatography depending on throughput requirements [38]. Flash chromatography using silica gel with chloroform:methanol:acetic acid (80:15:5 v/v) provides good separation with yields typically ranging from 75-85% [39].

The choice between normal and reverse-phase systems depends on the nature of impurities present and the required purity level [38]. Gradient elution systems often provide better separation efficiency but require more complex equipment [40].

Ion Exchange Chromatography

The basic nature of N-Desmethyl Almotriptan makes it amenable to cation exchange chromatography [41]. Strong cation exchange resins with phosphate buffer systems can achieve high-purity separations, though yields may be lower (65-75%) due to irreversible binding in some cases [41].

Ion exchange methods are particularly useful for removing acidic impurities and for final polishing steps in multi-step purification schemes [41]. The method also provides opportunities for concentration and salt form conversion [41].

Crystallization Procedures

Crystallization represents a cost-effective purification method that can achieve high purity while controlling the solid-state properties of N-Desmethyl Almotriptan [42] [43]. The compound's ability to form stable crystalline phases makes it well-suited for this approach.

Solvent Selection and Optimization

The choice of crystallization solvent significantly affects both yield and crystal quality [42]. Ethanol provides good solubility at elevated temperatures while maintaining reasonable supersaturation levels for controlled nucleation [43]. Mixed solvent systems such as ethanol-water can fine-tune solubility profiles [42].

Anti-solvent crystallization using systems such as ethanol-heptane provides additional control over crystal size and morphology [44]. The rate of anti-solvent addition affects nucleation kinetics and final crystal properties [44].

Temperature Control and Cooling Profiles

Controlled cooling crystallization requires optimization of the temperature profile to achieve the desired balance between yield and crystal quality [42] [43]. Rapid cooling promotes nucleation but may result in smaller crystals with higher surface area [44]. Slower cooling generally produces larger, more well-formed crystals [44].

Seeding strategies can improve crystallization reproducibility and control polymorphic form [44]. The use of characterized seed crystals ensures consistent nucleation and growth patterns [44].

Polymorphic Control

N-Desmethyl Almotriptan may exist in multiple crystalline forms, making polymorphic control essential for consistent product quality [44]. X-ray powder diffraction provides definitive identification of crystalline phases [45]. Thermal analysis methods such as differential scanning calorimetry can detect phase transitions and help optimize crystallization conditions [42].

The selection of appropriate crystallization conditions can favor specific polymorphic forms with desired properties such as stability, solubility, or processing characteristics [44].

Quality Control Parameters

Comprehensive quality control testing ensures that N-Desmethyl Almotriptan meets all required specifications for pharmaceutical use [46] [39]. Multiple analytical methods provide complementary information about product quality and consistency.

Chemical Purity Analysis

HPLC purity analysis represents the primary method for assessing chemical purity [37] [39]. Specifications typically require ≥98.0% purity by area normalization with individual impurities limited to ≤0.1% and total impurities ≤0.5% [46]. Gradient HPLC methods provide comprehensive impurity profiling [36].

Related substances analysis focuses on process-related impurities and degradation products [46]. Starting materials, intermediates, and by-products from the synthetic route require specific identification and quantification [46]. ICH Q3A guidelines provide framework for setting appropriate limits [46].

Residual Solvent Analysis

Gas chromatography methods determine residual solvent levels according to ICH Q3C guidelines [46]. Class 3 solvents such as ethanol are typically limited to 5000 ppm, while Class 2 solvents require more stringent controls [46]. Headspace gas chromatography provides sensitive and specific analysis for volatile impurities [47].

Physical Characterization

Water content determination by Karl Fischer titration ensures product stability and prevents hydrolysis reactions [42]. Specifications typically require ≤0.5% water content [46]. Loss on drying analysis provides additional information about volatile impurities and residual solvents [42].

Particle size analysis affects dissolution rate and bioavailability [40]. Laser diffraction methods provide accurate particle size distributions with typical specifications requiring D90 ≤100 μm [46]. Crystal form identification by X-ray powder diffraction confirms polymorphic consistency [45].

Trace Metal Analysis

Inductively coupled plasma mass spectrometry (ICP-MS) provides sensitive analysis for heavy metals contamination [46]. Specifications typically follow European Pharmacopoeia limits with total heavy metals ≤10 ppm [46]. Catalyst residues from synthetic steps require particular attention and may need specific analytical methods [47].

Microbiological Quality

Although N-Desmethyl Almotriptan is typically used as a research standard rather than a drug substance, microbiological specifications may be required for certain applications [46]. Total viable count and absence of specified microorganisms ensure product safety [46].